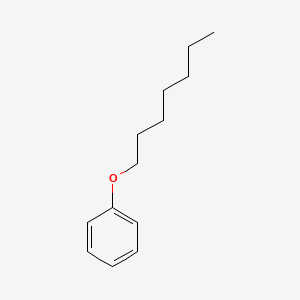1-Phenoxyheptane
CAS No.: 32395-96-3
Cat. No.: VC4097460
Molecular Formula: C13H20O
Molecular Weight: 192.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32395-96-3 |
|---|---|
| Molecular Formula | C13H20O |
| Molecular Weight | 192.3 g/mol |
| IUPAC Name | heptoxybenzene |
| Standard InChI | InChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
| Standard InChI Key | VKFMYOVXGQWPHE-UHFFFAOYSA-N |
| SMILES | CCCCCCCOC1=CC=CC=C1 |
| Canonical SMILES | CCCCCCCOC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
1-Phenoxyheptane consists of a heptyl chain linked to a phenyl group via an oxygen atom. Key identifiers include:
-
Molecular Formula: CHO
The compound’s structure is characterized by a flexible heptyl chain and a planar aromatic ring, influencing its solubility and reactivity.
Synonyms and Registry Identifiers
Common synonyms include heptyl phenyl ether, benzene (heptyloxy)-, and 1-phenoxyheptane . Additional identifiers:
Synthesis Methods
Williamson Ether Synthesis
The primary route for synthesizing 1-phenoxyheptane is the Williamson ether synthesis, which involves the reaction of a primary alkyl halide with an alkoxide ion. For example:
-
Alkoxide Preparation: Sodium phenoxide (CHONa) is generated by deprotonating phenol (CHOH) with sodium hydroxide .
-
Nucleophilic Substitution: The alkoxide reacts with 1-bromoheptane (CHBr) in an S2 mechanism:
This method yields 1-phenoxyheptane with high purity, provided the alkyl halide is primary to minimize elimination side reactions .
Alternative Approaches
While less common, 1-phenoxyheptane can also be synthesized via:
-
Acid-Catalyzed Dehydration: Reaction of phenol with heptanol under acidic conditions, though this method is less efficient due to competing alkene formation .
Physicochemical Properties
Physical Properties
Key physical parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | -33.5°C | |
| Boiling Point | 267°C (estimated) | |
| Density | 0.9170 g/cm³ | |
| Refractive Index | 1.4912 | |
| LogP (Octanol-Water) | 4.03580 |
The compound’s low melting point and moderate hydrophobicity (LogP ≈ 4.0) suggest utility in non-polar solvents .
Spectral Characterization
Applications and Industrial Relevance
Solvent and Intermediate
1-Phenoxyheptane’s non-polar nature makes it suitable as:
-
A solvent in organic reactions requiring inert, high-boiling media .
-
An intermediate in synthesizing surfactants or polymer precursors .
Analytical Methods
Chromatography
-
Gas Chromatography (GC): Effective for purity assessment due to its volatility .
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying trace impurities .
Spectroscopic Techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume